Cyclobutane Ring Strain (26.5 kcal·mol⁻¹) vs. Cyclopentane (6.2 kcal·mol⁻¹) and Cyclohexane (~0 kcal·mol⁻¹): Conformational Restriction as a Design Parameter
The target compound incorporates a cyclobutane ring with a total ring strain energy of approximately 26.5 kcal·mol⁻¹ (110.9 kJ·mol⁻¹), which is approximately 4.3-fold greater than the cyclopentane analog (CAS 1480124-48-8; ~6.2 kcal·mol⁻¹) and substantially greater than the essentially unstrained cyclohexane analog (CAS 1178420-62-6; ~0 kcal·mol⁻¹) [1]. This elevated ring strain enforces a restricted conformational envelope where the cyclobutane ring adopts a puckered geometry with a limited interconversion barrier, effectively 'locking' the relative orientation of the hydroxyl, amino, and thiophene groups. The enhanced rigidity reduces the entropic penalty upon target binding compared to more flexible cyclopentane- and cyclohexane-based analogs, a principle exploited in conformationally restricted GABA analogs where cyclobutane scaffolds produce distinct pharmacological profiles from their larger-ring counterparts [2].
| Evidence Dimension | Ring strain energy (kcal·mol⁻¹) |
|---|---|
| Target Compound Data | ≈26.5 kcal·mol⁻¹ (cyclobutane core; CAS 1601125-73-8) |
| Comparator Or Baseline | Cyclopentane analog (CAS 1480124-48-8): ≈6.2 kcal·mol⁻¹; Cyclohexane analog (CAS 1178420-62-6): ≈0 kcal·mol⁻¹ |
| Quantified Difference | ~4.3-fold higher strain energy than cyclopentane analog; >26 kcal·mol⁻¹ differential vs. cyclohexane analog |
| Conditions | Literature values from combustion calorimetry; standard state gas-phase measurements |
Why This Matters
Higher ring strain translates into greater conformational rigidity, which can enhance target binding affinity by reducing the entropic penalty upon complex formation—a critical determinant for fragment-based drug design and scaffold optimization programs.
- [1] LibreTexts Chemistry. 4.5: Conformations of Cycloalkanes. Cyclobutane total strain: 110 kJ/mol (26.4 kcal/mol); Cyclopentane: 26 kJ/mol (6.2 kcal/mol). Accessed 2026-04-28. View Source
- [2] Allan, R. D.; Curtis, D. R.; Headley, P. M.; Johnston, G. A. R.; Kennedy, S. M. E.; Lodge, D.; Twitchin, B. Cyclobutane analogs of GABA. Neurochem. Res. 1980, 5, 393–400. DOI: 10.1007/BF00964228. View Source
